molecular formula C39H62O14 B1665061 Agavoside B CAS No. 56857-66-0

Agavoside B

Cat. No. B1665061
CAS RN: 56857-66-0
M. Wt: 754.9 g/mol
InChI Key: YEKZYRCPUZIPAI-FKPXPTAZSA-N
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Description

Agavoside B is a biochemical.

Scientific Research Applications

Neural Stem Cell Differentiation

Agalloside, a compound related to Agavoside B, has been synthesized and shown to accelerate neural stem cell differentiation. This synthesis holds promise for use in the synthesis of 5-O-glycosylated flavonoids, indicating potential applications in neural regeneration and treatment of neurological disorders (Arai, Yamaguchi, & Ishibashi, 2017).

Enhancement of Astragaloside Production

UV radiation has been used to enhance Astragaloside (AGs) production in Astragalus membranaceus cultures, with implications for improving yields of valuable compounds like Agavoside B for various pharmacological activities (Gai et al., 2016).

Osteoblast Function and Inhibition of Osteoclast and Adipocyte Differentiation

A novel flavonoid related to Agavoside B has been found to increase differentiation of preosteoblasts and inhibit osteoclast and adipocyte differentiation, suggesting applications in bone health and treatment of osteoporosis (Swarnkar et al., 2011).

Nanotechnology Applications

Silver nanoparticles (AgNPs) synthesized using plant extracts containing flavonoids, potentially including Agavoside B, have shown applications in degradation of dyes and potential in nanobiotechnology research (Borase et al., 2014).

Delivery in Nanocarriers for Therapeutic Efficacy

Arjunglucoside I (AG), a compound similar to Agavoside B, has been incorporated in nanocarriers for therapeutic efficacy against leishmaniasis, indicating the potential for Agavoside B to be used in targeted drug delivery systems (Tyagi et al., 2005).

Wound Healing Applications

Silver nanoparticle and biopolymer-based biomaterials, potentially involving Agavoside B, have been researched for their role in wound healing applications, offering non-cytotoxic and safe options for patients (Kumar et al., 2018).

Antioxidant and DNA Protection

Flavonoids from Agrimonia pilosa, which may include Agavoside B, have shown notable antioxidant activities and protective action against DNA oxidative damage (Zhu et al., 2017).

Anticancer Activities

Hyperoside, a flavonoid glycoside like Agavoside B, has demonstrated anti-cancer effects in breast cancer cells and other studies, suggesting similar potential applications for Agavoside B (Qiu et al., 2019).

properties

CAS RN

56857-66-0

Product Name

Agavoside B

Molecular Formula

C39H62O14

Molecular Weight

754.9 g/mol

IUPAC Name

(1R,2S,4S,5'R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21-,22+,23+,24+,25-,26-,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39?/m1/s1

InChI Key

YEKZYRCPUZIPAI-FKPXPTAZSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agavoside B; 

Origin of Product

United States

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